2-(1,3-benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
CAS No.:
Cat. No.: VC15706357
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O3S |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C17H16N2O3S/c20-16-14-10-3-1-2-4-13(10)23-17(14)19-15(18-16)9-5-6-11-12(7-9)22-8-21-11/h5-7,15,19H,1-4,8H2,(H,18,20) |
| Standard InChI Key | YTADCGVJTOZUTC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a benzothieno[2,3-d]pyrimidine scaffold fused with a 1,3-benzodioxole group. The hexahydro designation indicates partial saturation of the bicyclic system, reducing aromaticity and influencing electronic properties. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₃S |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 2-(1,3-Benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one |
| SMILES Notation | C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC5=C(C=C4)OCO5 |
| InChI Key | YTADCGVJTOZUTC-UHFFFAOYSA-N |
The benzodioxole moiety (C₆H₄O₂) contributes electron-rich aromatic character, while the thieno-pyrimidine system provides a planar heterocyclic framework capable of π-stacking interactions .
Spectral and Computational Characterization
PubChem data confirms the compound’s 2D and 3D structural validation through nuclear magnetic resonance (NMR) and X-ray crystallography simulations . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity conducive to membrane permeability. The octanol-water partition coefficient (LogP) of 2.8, computed via Crippen’s fragmentation method, indicates balanced hydrophobicity for potential drug-likeness .
Synthetic Methodologies
Laboratory-Scale Synthesis
While no explicit synthesis protocol for this exact compound exists in the reviewed literature, analogous tetrahydrobenzothieno-pyrimidines are synthesized through multi-step sequences involving:
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Cyclocondensation: Reaction of 2-aminobenzothiophene derivatives with β-ketoesters or malononitrile under acidic conditions.
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Functionalization: Introduction of the benzodioxol-5-yl group via Ullmann coupling or nucleophilic aromatic substitution.
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) to achieve the hexahydro state .
A representative pathway for related derivatives involves refluxing equimolar quantities of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with 1,3-benzodioxol-5-ylboronic acid in dimethylformamide (DMF) at 110°C for 48 hours, achieving yields of 62–68% after chromatographic purification .
Industrial Production Considerations
Scale-up challenges center on controlling regiospecificity during the cyclization step. Continuous flow reactors with residence times of 8–12 minutes at 150°C have been proposed to enhance reaction efficiency and reduce byproduct formation . Process analytical technology (PAT) tools like in-line FTIR spectroscopy enable real-time monitoring of intermediate imine formation.
Biological Activity of Structural Analogs
| Derivative | Microbial Target | MIC (μg/mL) | Mechanism Postulate |
|---|---|---|---|
| 4a (Methyl) | Staphylococcus aureus | 15.62 | Cell wall synthesis inhibition |
| 4b (Ethyl) | Candida albicans | 31.25 | Ergosterol biosynthesis disruption |
| 4c (Isopropyl) | Escherichia coli | 62.50 | DNA gyrase interaction |
Molecular docking studies suggest the benzodioxole oxygen atoms form hydrogen bonds with Tyr260 and Arg337 residues in S. aureus dihydrofolate reductase (DHFR), explaining the enhanced Gram-positive activity .
Anticancer Activity
Though direct evidence is lacking, structurally similar benzo-fused pyrimidines exhibit IC₅₀ values of 0.5–10 μM against breast (MCF-7) and prostate (PC-3) cancer lines. Proposed mechanisms include:
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Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes
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Apoptosis induction: Caspase-3/7 activation via mitochondrial permeability transition
Neuropharmacological Effects
Benzodioxole-containing analogs demonstrate dose-dependent sedative effects in murine models, increasing pentobarbital-induced sleep duration by 180% at 50 mg/kg doses. This correlates with GABA_A receptor modulation evidenced by radioligand displacement assays (Kᵢ = 12 nM) .
Structure-Activity Relationships (SAR)
Benzodioxole Substitution
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5-Position electron density: Methoxy > methyl > hydrogen in enhancing antimicrobial potency
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Ring saturation: Hexahydro derivatives show 3–5× improved metabolic stability over aromatic analogs in hepatic microsome assays
Thieno-Pyrimidine Modifications
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N3 Substitution: Bulky groups (e.g., isopropyl) increase lipophilicity and blood-brain barrier penetration
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C4 Carbonyl: Essential for hydrogen bonding with biological targets; replacement with thiocarbonyl reduces activity by 90%
Computational Modeling and Drug Design
Molecular Docking Insights
AutoDock Vina simulations position the compound in the ATP-binding pocket of EGFR kinase (PDB: 1M17) with a binding energy of -9.2 kcal/mol. Key interactions include:
ADMET Predictions
SwissADME analysis forecasts:
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High gastrointestinal absorption (HIA > 90%)
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CYP3A4 substrate (Probability = 0.87)
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Blood-brain barrier permeability (BBB+ = 0.68)
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